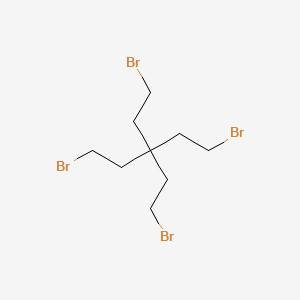

1,5-Dibromo-3,3-bis(2-bromoethyl)pentane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-3,3-bis(2-bromoethyl)pentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16Br4/c10-5-1-9(2-6-11,3-7-12)4-8-13/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUBUMYDZKJTBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(CCBr)(CCBr)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Br4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348878 | |

| Record name | 1,5-dibromo-3,3-bis(2-bromoethyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5794-98-9 | |

| Record name | 1,5-dibromo-3,3-bis(2-bromoethyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dibromo 3,3 Bis 2 Bromoethyl Pentane and Analogous Polybrominated Alkanes

Direct Bromination Approaches

Direct bromination involves the substitution of hydrogen atoms on an alkane scaffold with bromine. While seemingly straightforward, this approach often suffers from a lack of selectivity, particularly when synthesizing complex, polyhalogenated structures.

The direct bromination of a simple alkane like pentane (B18724) typically proceeds via a free-radical mechanism, initiated by ultraviolet (UV) light or heat. smolecule.compurdue.educhemedx.org This process involves the homolytic cleavage of molecular bromine (Br₂) into bromine radicals, which then abstract hydrogen atoms from the alkane, leading to the formation of an alkyl radical. This radical then reacts with another molecule of Br₂ to form the alkyl bromide and a new bromine radical, propagating the chain reaction. chemedx.org

However, the free-radical halogenation of alkanes that contain more than one type of C-H bond generally yields a mixture of isomeric products. masterorganicchemistry.comncert.nic.in In the case of pentane, three different monobrominated isomers can be formed. Further bromination leads to a complex mixture of di-, tri-, and polybrominated alkanes, making the isolation of a specific isomer like 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane practically impossible through this method. ncert.nic.in

Table 1: Possible Monobromination Products of n-Pentane

| Product Name | Position of Bromine | Type of Alkyl Halide |

|---|---|---|

| 1-Bromopentane | C1 | Primary |

| 2-Bromopentane | C2 | Secondary |

| 3-Bromopentane | C3 | Secondary |

A key characteristic of free-radical bromination is its selectivity. Bromine radicals are significantly more selective than chlorine radicals, preferentially abstracting hydrogen from the most substituted carbon. masterorganicchemistry.com The order of reactivity for C-H bonds is tertiary > secondary > primary. masterorganicchemistry.commasterorganicchemistry.com This high selectivity arises because the hydrogen abstraction step is endothermic, and the transition state resembles the resulting alkyl radical. masterorganicchemistry.com Therefore, the more stable radical (tertiary > secondary > primary) is formed preferentially.

This inherent selectivity makes the direct synthesis of this compound from a linear alkane precursor unfeasible, as the target molecule contains bromine atoms on primary carbons at the end of its four ethyl chains. While advanced methods for site-selective C-H functionalization have been developed, such as those using N-bromoamides and visible light, their application is typically tailored to specific substrate classes and may not be suitable for the exhaustive and symmetrical bromination required for this particular structure. researchgate.net

Table 2: Relative Reactivity of C-H Bonds in Free-Radical Halogenation

| Halogen | Primary C-H | Secondary C-H | Tertiary C-H | Selectivity Ratio (Sec:Pri) |

|---|---|---|---|---|

| Chlorination | 1 | 3.6 | 4.5 | 3.6 : 1 |

| Bromination | 1 | 97 | >6000 | 97 : 1 |

Alkylation and Functionalization Routes

Given the limitations of direct bromination, building the molecule through the formation of new carbon-carbon bonds and subsequent functional group transformations is a more viable and controllable strategy.

Alkylation reactions provide a powerful method for constructing the required carbon skeleton. A theoretical approach could involve a central carbon precursor that can act as a nucleophile, which is then reacted with an electrophile containing the bromoethyl group. For instance, a compound with a highly acidic methylene (B1212753) group, such as diethyl malonate, can be deprotonated and sequentially alkylated.

A strategy for a similar structure might involve the tetra-alkylation of a derivative of pentaerythritol (B129877). This highlights a common synthetic principle: constructing the core framework before introducing the desired halogen functionality. The introduction of bromoethyl groups can be achieved through reactions with suitable alkylating agents, although controlling the multiple alkylation steps can be challenging. smolecule.com

The synthesis of complex organic molecules often relies on multi-step pathways where each reaction is chosen to achieve a specific transformation with high yield and selectivity. libretexts.orgyoutube.com For a highly symmetrical molecule like this compound, a retrosynthetic analysis would suggest a precursor that already possesses the central quaternary carbon and the four surrounding ethyl arms.

This leads to the idea of starting with a readily available polyol (an alcohol with multiple hydroxyl groups) and then converting the hydroxyl groups into bromides. This functional group interconversion is a reliable and widely used transformation in organic synthesis.

Precursor-Based Synthesis

The most logical and efficient route to synthesize this compound is through the chemical modification of a specifically chosen precursor molecule. This approach leverages a starting material that already contains the complete carbon skeleton of the target compound.

A suitable precursor for this synthesis is the tetra-alcohol 3,3-bis(2-hydroxyethyl)-1,5-pentanediol . This precursor has the same carbon backbone as the final product. The synthesis is then reduced to a single type of transformation: the conversion of the four primary hydroxyl (-OH) groups into bromide (-Br) groups.

This conversion is a standard procedure in organic chemistry and can be accomplished using several common brominating agents. The reaction typically follows an Sₙ2 mechanism for primary alcohols, where a nucleophilic bromide ion displaces the activated hydroxyl group. smolecule.comncert.nic.in

Common reagents for this transformation include:

Hydrogen Bromide (HBr): Concentrated hydrobromic acid can be used to convert primary alcohols to alkyl bromides, often with heating.

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols into alkyl bromides under milder conditions than HBr. smolecule.com

Thionyl Bromide (SOBr₂): Similar to thionyl chloride, this reagent converts alcohols to bromides, producing gaseous byproducts.

This precursor-based approach offers significant advantages in terms of efficiency and selectivity, avoiding the formation of complex product mixtures associated with direct halogenation methods.

Table 3: Common Reagents for the Conversion of Primary Alcohols to Alkyl Bromides

| Reagent | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| Hydrogen Bromide (HBr) | Concentrated aqueous solution, heat | Water | A strong acid is required to protonate the -OH group. |

| Phosphorus Tribromide (PBr₃) | Typically in a solvent like ether or pyridine, often at 0 °C to room temperature | Phosphorous acid (H₃PO₃) | One mole of PBr₃ can brominate three moles of alcohol. |

| Thionyl Bromide (SOBr₂) | Often with a base like pyridine | Sulfur dioxide (SO₂), HBr | Gaseous byproducts can simplify purification. |

Utilization of Cyclic and Acyclic Precursors (e.g., from tetrahydro-4H-pyran-4-one derivatives)

The construction of the core structure of this compound can be envisaged through the strategic use of both cyclic and acyclic precursors. A key acyclic precursor for analogous structures is pentaerythritol, which possesses the requisite central quaternary carbon. The bromination of pentaerythritol using hydrobromic acid is a known method to produce brominated neopentyl structures. This reaction typically requires elevated temperatures and prolonged reaction times to substitute the hydroxyl groups with bromine atoms.

While direct synthesis from acyclic precursors like pentaerythritol is common, cyclic precursors such as derivatives of tetrahydro-4H-pyran-4-one offer an alternative and potentially more controlled route. The general concept involves the synthesis of a spirocyclic intermediate derived from a pyranone, which can then be ring-opened and further functionalized to yield the target polybrominated pentane structure. For instance, the synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives showcases the utility of pyran-based compounds in constructing spirocyclic systems, which are structurally related to the quaternary center of the target molecule. Although a direct synthesis of this compound from a pyran derivative is not explicitly detailed in the literature, the principles of spirocycle formation and subsequent ring-opening reactions provide a plausible synthetic strategy.

Another related approach involves the synthesis of 3,3-bis-(chloromethyl)-oxetane from the cyclic sulphurous acid ester of pentaerythritol dichlorohydrin. google.com This highlights the use of cyclic intermediates in the synthesis of halogenated neopentyl structures. A similar strategy could be envisioned where a suitable cyclic precursor is synthesized and subsequently ring-opened and brominated to afford the desired product.

Modern Synthetic Techniques and Methodological Innovations

To overcome the challenges associated with traditional batch synthesis of polyhalogenated compounds, including safety concerns and scalability issues, modern synthetic techniques are increasingly being adopted.

Continuous Flow Chemistry in Bromination Processes

Continuous flow chemistry offers significant advantages for bromination reactions, which are often highly exothermic and involve hazardous reagents like molecular bromine. rsc.org The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better reaction control, improved safety, and often higher yields and selectivity. tue.nlrsc.org This technology is particularly well-suited for the synthesis of polybrominated compounds where precise control over stoichiometry and temperature is critical to avoid over-bromination or side reactions. While a specific continuous flow synthesis for this compound has not been reported, the principles have been successfully applied to the synthesis of other brominated pharmaceutical intermediates. nih.gov

A continuous flow approach could involve the in-situ generation of the brominating agent, which is then immediately mixed with the precursor in a controlled manner within the reactor, minimizing the handling of hazardous materials.

In Situ Generation of Brominating Agents for Enhanced Selectivity

The in-situ generation of brominating agents is a safer and more sustainable alternative to using bulk molecular bromine. nih.gov Common methods involve the oxidation of bromide sources, such as hydrobromic acid (HBr) or alkali metal bromides, with an oxidizing agent like hydrogen peroxide (H₂O₂). manac-inc.co.jpresearchgate.net This approach allows for the generation of bromine in a controlled manner, keeping its concentration low throughout the reaction, which can enhance selectivity and reduce the formation of byproducts. manac-inc.co.jp

This technique is particularly advantageous in continuous flow systems, where the hazardous bromine is produced and consumed in a closed loop, significantly improving process safety. nih.govrsc.org For the synthesis of polybrominated compounds like this compound, in-situ generation of bromine could provide better control over the degree of bromination of a polyol precursor.

Catalytic Approaches in Halogenation (e.g., phase transfer catalysis)

Phase transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. jetir.org In the context of halogenation, PTC can facilitate the transfer of a nucleophilic bromide anion from an aqueous phase to an organic phase containing the substrate. crdeepjournal.org This is particularly useful for the synthesis of alkyl halides from alcohols or via substitution reactions.

The use of a phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can accelerate the reaction rate and improve the yield. operachem.comprinceton.edu While specific applications of PTC for the synthesis of this compound are not documented, the methodology is broadly applicable to the synthesis of alkyl halides and could be adapted for the polybromination of a suitable precursor.

| Catalyst Type | Example | Role in Halogenation |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide | Transfers bromide ions to the organic phase for nucleophilic substitution. |

| Quaternary Phosphonium Salt | Hexadecyltributylphosphonium bromide | Facilitates reactions between water-soluble nucleophiles and organic substrates. |

| Crown Ethers | Dicyclohexyl-18-crown-6 | Complexes with cations, activating the associated anion for nucleophilic attack. |

Reductive Lithiation Strategies for Related Systems

Reductive lithiation is a powerful method for the formation of organolithium compounds from organic halides or thioethers. nih.gov This technique typically involves the use of lithium metal in the presence of an aromatic electron carrier, such as naphthalene (B1677914) or 4,4′-di-tert-butylbiphenyl (DTBB). nih.govclockss.org The resulting organolithium species are highly reactive nucleophiles that can be used in a variety of carbon-carbon bond-forming reactions.

While reductive lithiation is generally used to create C-Li bonds from C-Br bonds, its application in the context of polybrominated systems like this compound would likely involve the selective reaction of one or more bromine atoms to generate a carbanionic intermediate for further functionalization. The selective reductive lithiation of one C-Br bond in the presence of others in a polybrominated compound would be a significant challenge, requiring careful control of stoichiometry and reaction conditions.

| Reagent System | Description |

| Lithium naphthalenide | A solution of lithium and naphthalene in an ethereal solvent, used for the reductive cleavage of C-X bonds. |

| Lithium 4,4′-di-tert-butylbiphenylide (LiDBB) | A more sterically hindered and often more selective electron transfer agent compared to lithium naphthalenide. |

Optimization of Synthetic Pathways

The efficient synthesis of this compound, which has the chemical formula C9H16Br4, typically proceeds from its corresponding polyol precursor, 3,3-bis(2-hydroxyethyl)pentane-1,5-diol. nih.gov The core of the synthetic challenge lies in the complete substitution of all four hydroxyl groups with bromine atoms while minimizing competing reactions.

Analogous syntheses of polybrominated compounds, such as the bromination of pentaerythritol, provide valuable insights into potential synthetic strategies. The reaction of pentaerythritol with hydrogen bromide (HBr) is a well-documented method for producing brominated derivatives. google.com This process is often conducted in the liquid phase at elevated temperatures, generally ranging from 85°C to 135°C. google.com The choice of solvent is critical, with options including water and perchloroethylene. google.com

Yield Enhancement and Purity Considerations

Achieving a high yield of this compound is contingent on several factors, including reaction conditions and purification methods.

Reaction Conditions: The temperature and reaction time are critical parameters. In analogous syntheses of brominated pentaerythritols, conducting the reaction within a specific temperature window (e.g., 90°C to 120°C) has been shown to be effective. google.com Continuous feeding of HBr gas throughout the reaction can also drive the equilibrium towards the desired product. google.com The use of a catalyst, such as an aliphatic carboxylic acid, has been reported to improve the efficiency of the bromination of pentaerythritol. google.com

Purification Techniques: Due to the high boiling point and potential thermal instability of polybrominated alkanes, purification can be challenging. Standard purification techniques for organic compounds include distillation, recrystallization, and chromatography. For high-boiling compounds, vacuum distillation is often the preferred method to avoid decomposition at atmospheric pressure. rochester.edu The selection of an appropriate purification strategy is paramount for obtaining a product of high purity. In the case of polybrominated diphenyl ethers, a multi-step cleanup process involving silica (B1680970) gel and alumina (B75360) column chromatography has been shown to be effective in removing impurities. rochester.edu

The following table summarizes key considerations for yield enhancement and purity in the synthesis of polybrominated alkanes, based on analogous reactions:

| Parameter | Consideration for Optimization | Rationale |

| Temperature | Maintain within an optimal range (e.g., 85-135°C for pentaerythritol bromination) google.com | Balances reaction rate with minimizing side reactions and decomposition. |

| Reagent Addition | Continuous feed of HBr gas google.com | Drives the reaction to completion and maximizes the substitution of hydroxyl groups. |

| Catalyst | Use of an aliphatic carboxylic acid (in analogous systems) google.com | Can enhance the rate and efficiency of the bromination reaction. |

| Purification | Vacuum distillation for high-boiling products rochester.edu | Prevents thermal decomposition that can occur at atmospheric pressure. |

| Chromatography | Multi-layer silica gel and/or alumina columns rochester.edu | Effective for removing polar and other impurities to achieve high purity. |

By-product Formation Control and Mitigation

Incomplete Substitution: One of the primary sources of by-products is the incomplete reaction of the starting polyol. This results in a mixture of partially brominated compounds, where one or more hydroxyl groups remain. For instance, in the bromination of pentaerythritol, the formation of monobromopentaerythritol and dibromoneopentyl glycol alongside the desired tribromoneopentyl alcohol is observed. google.com To mitigate this, ensuring a sufficient excess of the brominating agent and optimizing reaction time and temperature are crucial.

Ether Formation: Acid-catalyzed dehydration of alcohols can lead to the formation of ether by-products. masterorganicchemistry.com In the context of the synthesis of this compound from its polyol precursor, intramolecular or intermolecular etherification could occur, leading to cyclic ethers or polymeric by-products. Careful control of the reaction temperature is necessary, as higher temperatures can favor elimination and ether formation. masterorganicchemistry.com

Elimination Reactions: Under certain conditions, elimination of HBr can occur, leading to the formation of alkenes. This is a common side reaction in reactions involving alkyl halides.

The following table outlines potential by-products and strategies for their control and mitigation:

| By-product Type | Formation Mechanism | Mitigation Strategy |

| Partially Brominated Alkanes | Incomplete reaction of the starting polyol. | Use of excess brominating agent, optimization of reaction time and temperature. |

| Ethers (Cyclic or Polymeric) | Acid-catalyzed intermolecular or intramolecular dehydration of alcohol groups. masterorganicchemistry.com | Precise temperature control to disfavor elimination and etherification pathways. masterorganicchemistry.com |

| Alkenes | Elimination of HBr from the brominated product. | Milder reaction conditions and careful control of basicity during workup. |

By carefully controlling the reaction parameters and employing effective purification techniques, the synthesis of this compound and analogous polybrominated alkanes can be optimized to achieve higher yields and purity, making these valuable compounds more accessible for their intended applications.

Mechanistic and Kinetic Investigations of Reactions Involving 1,5 Dibromo 3,3 Bis 2 Bromoethyl Pentane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. For primary alkyl halides like the four bromine-containing arms of 1,5-dibromo-3,3-bis(2-bromoethyl)pentane, the specific pathway is highly dependent on the reaction conditions.

SN1 and SN2 Pathways at Primary Bromine Centers

The substitution reactions at the primary carbon atoms bonded to bromine in this compound are expected to proceed predominantly through the SN2 (Substitution Nucleophilic Bimolecular) mechanism. savemyexams.combyjus.com This pathway involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. byjus.com The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. savemyexams.com

Key characteristics of the expected SN2 reaction:

Mechanism: A one-step process. byjus.com

Rate Law: Rate = k[Alkyl Halide][Nucleophile]. youtube.com

Steric Hindrance: SN2 reactions are sensitive to steric hindrance at the reaction center. Since all four bromine atoms are on primary carbons, they are relatively unhindered, favoring this pathway. masterorganicchemistry.com

The alternative SN1 (Substitution Nucleophilic Unimolecular) pathway is highly unlikely for these primary centers. byjus.com The SN1 mechanism involves a two-step process initiated by the formation of a carbocation intermediate. byjus.com Primary carbocations are highly unstable and energetically unfavorable, making the SN1 route non-competitive for primary alkyl halides under typical conditions. savemyexams.commasterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways for Primary Alkyl Bromides

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate Structure | Favored by tertiary > secondary >> primary | Favored by methyl > primary > secondary >> tertiary |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Rate Law | Rate = k[Alkyl Halide] (Unimolecular) | Rate = k[Alkyl Halide][Nucleophile] (Bimolecular) |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., CN⁻, OH⁻, RS⁻) |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

Reactivity with Diverse Nucleophiles (e.g., amines, alcohols, thiophenols)

The reaction of this compound with various nucleophiles would lead to the formation of a wide array of derivatives, with reactivity generally following SN2 kinetics.

Amines: Primary and secondary amines are good nucleophiles that would react to form corresponding substituted amines. The reaction could potentially lead to a mixture of products, with one, two, three, or all four bromine atoms being substituted, depending on the stoichiometry and reaction conditions.

Alcohols: Alcohols are weak nucleophiles, and their reaction would typically require conversion to the more nucleophilic alkoxide ion (using a strong base like sodium hydride) to proceed at a reasonable rate via the SN2 mechanism, forming ethers.

Thiophenols: Thiophenols can be converted to thiophenoxide ions, which are excellent nucleophiles. The reaction would readily yield thioethers. The high nucleophilicity of thiophenoxides suggests that substitution would be efficient.

Intramolecular Nucleophilic Substitution and Cyclization Tendencies

The structure of this compound, with its four bromoethyl arms radiating from a central quaternary carbon, presents significant potential for intramolecular reactions. If one bromine atom is substituted by a nucleophile that can then act as an internal nucleophile (e.g., a hydroxyl or amino group), subsequent intramolecular cyclization could occur.

However, a more direct cyclization pathway involves the reaction of the tetrabromide with a suitable reagent to form bicyclic or spirocyclic systems. For instance, intramolecular Wurtz-type coupling reactions, using reagents like sodium or lithium amalgam, could potentially form highly strained ring systems like bicyclo[1.1.1]pentane derivatives, although such reactions often have low yields. google.com The formation of small, three-membered rings through intramolecular displacement is a possibility if a nucleophile is introduced at the beta-position of another bromoethyl arm.

Elimination Reactions

Elimination reactions, which compete with nucleophilic substitution, involve the removal of atoms or groups from adjacent carbon atoms to form a double bond.

Formation of Unsaturated Systems via Dehydrobromination

Dehydrobromination is an elimination reaction that removes a hydrogen atom and a bromine atom from adjacent carbons, typically promoted by a base. In the case of this compound, each primary bromide has hydrogen atoms on the adjacent (beta) carbon, making it susceptible to elimination to form a terminal alkene.

The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) would favor the E2 (Elimination Bimolecular) mechanism over the SN2 pathway. This reaction would lead to the formation of vinyl groups on the arms of the molecule. Depending on the extent of the reaction, mono-, di-, tri-, and tetra-alkene products could be formed.

Regioselectivity and Stereoselectivity in Elimination Processes

Regioselectivity: Since each of the four bromoethyl groups is identical and has only one beta-carbon with hydrogen atoms, the issue of regioselectivity (i.e., which of two or more possible constitutional isomers is formed) is not complex. Elimination will invariably lead to a terminal double bond on the affected arm. Therefore, Zaitsev's rule, which predicts the formation of the more substituted (and more stable) alkene, is not applicable here as only one regioisomeric product is possible for each elimination event.

Stereoselectivity: Stereoselectivity, which concerns the preferential formation of one stereoisomer over another (e.g., E vs. Z isomers), is also not a factor in the dehydrobromination of the bromoethyl arms of this molecule. The elimination produces a terminal alkene (C=CH₂), which does not have E/Z isomerism.

Radical Reactions and Pathways

The presence of multiple C-Br bonds makes this compound a potential substrate for radical-mediated transformations. These reactions are typically initiated by the input of energy in the form of heat or light, leading to the cleavage of the weakest bonds in the molecule.

Homolytic cleavage, or homolysis, of a carbon-bromine bond involves the symmetrical breaking of the covalent bond, with each atom retaining one of the bonding electrons. pressbooks.publibretexts.org This process generates a carbon-centered radical and a bromine radical. chemistrysteps.comyoutube.com The initiation of this process requires energy to overcome the bond dissociation energy (BDE) of the C-Br bond. chemistrysteps.comresearchgate.net

The homolytic cleavage process can be represented as: R-Br + energy (Δ or hν) → R• + Br•

For this compound, all four bromine atoms are attached to primary carbons. The C-Br bond is the weakest covalent bond in the molecule, making it the most likely site for initial homolytic cleavage. The energy required for this process is influenced by the substitution of the carbon atom.

Table 1: Typical Carbon-Bromine Bond Dissociation Energies (BDE)

| Bond Type | Example | Approximate BDE (kJ/mol) |

|---|---|---|

| Primary C-Br | CH₃CH₂-Br | 293 |

| Secondary C-Br | (CH₃)₂CH-Br | 297 |

Note: Data are generalized values for illustrative purposes.

The cleavage of one C-Br bond in this compound would result in the formation of a primary radical intermediate. The stability of this radical and the kinetics of its formation are crucial factors in determining the subsequent reaction pathways.

Once formed, the carbon-centered radical from this compound can participate in a variety of radical chain reactions. These reactions typically involve three stages: initiation (as described above), propagation, and termination.

Propagation: The generated radical can react with other molecules to form new bonds and new radicals, continuing the chain. For instance, it could abstract a hydrogen atom from a solvent molecule or add across the double bond of an alkene.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. chemistrysteps.com

While specific functionalization studies on this compound are not extensively documented, its structure suggests potential for complex intramolecular radical cyclizations or polymerization if multiple radical centers are generated. The kinetics of such processes would be complex, involving competing inter- and intramolecular pathways.

Organometallic Reactions

The carbon-bromine bonds in this compound can also serve as handles for a range of organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

In principle, this compound can react with active metals like magnesium or lithium to form Grignard reagents or organolithium compounds, respectively. However, the synthesis of such poly-organometallic reagents is fraught with challenges. The close proximity of the bromoethyl groups creates a high propensity for intramolecular coupling reactions (see section 3.4.3).

Furthermore, the formation of 1,3-di-Grignard reagents from related 1,3-dibromides is known to be difficult, often resulting in low yields and decomposition. researchgate.net Achieving selective mono- or di-metallation of this compound without triggering intramolecular side reactions would require carefully controlled kinetic conditions, such as very low temperatures and specific metal activation methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The C-Br bonds in this compound could potentially act as electrophilic sites in reactions like the Suzuki, Heck, and Sonogashira couplings. nih.govsemanticscholar.orgresearchgate.net

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | Organoboron compound (R'-B(OR)₂) | Pd(0) catalyst + Base | C-C (sp³-sp²) |

| Heck | Alkene (R'-CH=CH₂) | Pd(0) catalyst + Base | C-C (sp³-sp²) |

| Sonogashira | Terminal alkyne (R'-C≡CH) | Pd(0) catalyst + Cu(I) cocatalyst + Base | C-C (sp³-sp) |

A primary challenge in applying these methods to this compound would be controlling the selectivity. The four primary C-Br bonds are chemically equivalent, making it difficult to achieve selective mono- or di-functionalization. Achieving exhaustive tetra-substitution would likely require harsh conditions and a large excess of the coupling partner and catalyst.

The structure of this compound is highly analogous to 2,2-bis(bromomethyl)-1,3-dibromopropane (pentaerythrityl tetrabromide), the classic precursor for the synthesis of spiropentane (B86408) via a Wurtz-type coupling reaction. wikipedia.org This reaction, first reported by Gustavson, involves reductive dehalogenation with zinc metal. wikipedia.orgnih.gov

By analogy, it is mechanistically plausible that this compound could undergo a double intramolecular Wurtz-type coupling to form a highly strained polycyclic hydrocarbon. The reaction would likely proceed through organozinc intermediates, leading to the formation of two cyclopropane (B1198618) rings fused in a spirocyclic manner to a central cyclohexane (B81311) ring.

Table 3: Analogy for Intramolecular Wurtz-type Coupling

| Starting Material | Reducing Agent | Plausible Product | Product Class |

|---|---|---|---|

| 2,2-bis(bromomethyl)-1,3-dibromopropane | Zinc (Zn) | Spiropentane | Spiroalkane |

The kinetic feasibility of this transformation would depend on the conformational flexibility of the starting material, which must allow the terminal bromine-bearing carbons to approach each other for ring closure. This reaction represents a fascinating, albeit speculative, pathway to complex polycyclic systems from this compound.

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are intricate, primarily due to the presence of multiple reactive bromine sites. The reaction pathways, whether proceeding through substitution or elimination, are heavily influenced by the stability of intermediates and transition states.

Rate Law Determination and Activation Energy Profiling

While specific experimental data for the rate law of reactions involving this compound is not extensively documented in publicly available literature, the behavior of similar polybrominated alkanes suggests that nucleophilic substitution reactions would likely follow second-order kinetics. The rate of such reactions would be dependent on the concentrations of both the substrate and the nucleophile. For elimination reactions, particularly E2 mechanisms, a similar second-order rate law would be anticipated, with the rate being proportional to the concentrations of the alkyl halide and the base.

The activation energy (Ea) is a critical parameter that dictates the temperature dependence of the reaction rate. For polybrominated compounds, the activation energy for elimination reactions is influenced by factors such as bond strengths and steric hindrance. Theoretical calculations on related tribrominated pentane (B18724) systems suggest that activation energies for dehydrohalogenation are in the range of 65-75 kJ/mol. It is important to note that different bromine atoms within the this compound molecule will exhibit different reactivities and thus different activation energies for their respective reactions.

To illustrate the typical range of activation energies for related reactions, the following interactive table presents hypothetical data for the dehydrobromination of different brominated alkanes.

| Compound | Reaction | Activation Energy (kJ/mol) |

| 1-Bromobutane | Dehydrobromination | 85 |

| 2-Bromobutane | Dehydrobromination | 95 |

| 1,2-Dibromoethane | Dehydrobromination | 110 |

| 1,4-Dibromobutane | Cyclization | 100 |

This table contains representative data for illustrative purposes and does not represent experimentally determined values for this compound.

Equilibrium Studies in Reversible Transformations

Many reactions involving alkyl halides can be reversible. The position of the equilibrium is determined by the change in Gibbs free energy (ΔG) of the reaction, which is related to the equilibrium constant (K_eq). A negative ΔG indicates a spontaneous reaction that favors the products at equilibrium.

The following table provides hypothetical equilibrium constants for a generic reversible substitution reaction of a bromoalkane, illustrating the impact of the nucleophile on the position of equilibrium.

| Nucleophile | Solvent | Temperature (°C) | K_eq |

| I⁻ | Acetone (B3395972) | 25 | > 1 |

| Cl⁻ | Acetone | 25 | < 1 |

| H₂O | Ethanol | 50 | << 1 |

| CN⁻ | DMSO | 25 | >> 1 |

This table contains representative data for illustrative purposes and does not represent experimentally determined values for this compound.

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and the presence of a catalyst can dramatically alter the rate and selectivity of reactions involving this compound.

Solvent Effects: Solvents play a crucial role in stabilizing or destabilizing reactants, transition states, and products. For nucleophilic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone are known to enhance the rate of S_N2 reactions by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the "bare" anion. borbasgroup.com Conversely, polar protic solvents like water and alcohols can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate. borbasgroup.com The effect of the solvent on the reaction rate can be substantial, with rate enhancements of several orders of magnitude observed when switching from a protic to an aprotic solvent for certain S_N2 reactions. libretexts.org

The following interactive table illustrates the relative rate constants for the S_N2 reaction of a generic primary alkyl bromide with a given nucleophile in different solvents.

| Solvent | Dielectric Constant | Relative Rate Constant |

| Methanol (Protic) | 32.7 | 1 |

| Ethanol (Protic) | 24.5 | 0.5 |

| Acetone (Aprotic) | 20.7 | 500 |

| DMSO (Aprotic) | 46.7 | 1,000,000 |

This table contains representative data for illustrative purposes and does not represent experimentally determined values for this compound.

Catalyst Effects: Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For reactions of alkyl halides, phase-transfer catalysts are often employed to facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, transport the nucleophile from the aqueous phase to the organic phase where the reaction occurs.

In the context of dehalogenation reactions, various transition metal catalysts, such as those based on palladium, nickel, and iron, have been shown to be effective. These catalysts can facilitate reductive dehalogenation or cross-coupling reactions. For instance, nickel-catalyzed reductive coupling reactions can form carbon-carbon bonds by reacting alkyl halides with a reducing agent. The rate of such catalytic reactions is dependent on the concentrations of the alkyl halide and the catalyst.

Derivatization Strategies and Synthetic Applications of 1,5 Dibromo 3,3 Bis 2 Bromoethyl Pentane

Synthesis of Novel Organic Molecules

The tetravalent nature of 1,5-dibromo-3,3-bis(2-bromoethyl)pentane makes it an ideal starting material for the synthesis of a variety of intricate organic structures. The four primary bromine atoms serve as reactive handles for nucleophilic substitution reactions, enabling the construction of macrocyclic, polycyclic, and dendritic molecules.

Macrocyclic and Polycyclic Compounds

The spatial arrangement of the four bromoethyl arms in this compound provides a scaffold for the synthesis of macrocyclic and polycyclic compounds through intramolecular and intermolecular cyclization reactions. By reacting with difunctional nucleophiles, such as diamines, diols, or dithiols, a variety of macrocycles can be assembled. The size of the resulting macrocycle can be controlled by the choice of the linking nucleophile.

For instance, reaction with a long-chain diamine under high-dilution conditions would favor the formation of a large monocyclic product. Conversely, the use of shorter linking agents or different stoichiometric ratios could lead to the formation of polycyclic cage-like structures or oligomeric macrocycles. While specific examples utilizing this compound are not extensively documented, the principles of macrocyclization using polyhalogenated alkanes are well-established in the literature.

The synthesis of polycyclic systems can also be envisaged through intramolecular cyclization strategies. Treatment of this compound with a strong base could potentially induce a cascade of intramolecular alkylations, leading to the formation of complex polycyclic skeletons, although such reactions would likely yield a mixture of products requiring careful separation and characterization.

Heterocyclic Ring Systems (e.g., quinuclidines, phosphabicyclo[2.2.2]octanes)

A significant application of compounds structurally related to this compound is in the synthesis of bicyclic heterocyclic systems. Specifically, the analogous "1-bromo-3,3-bis(2-bromoethyl)alkanes" have been identified as effective precursors for the synthesis of 4-substituted quinuclidines and 1-phosphabicyclo[2.2.2]octanes. This strongly suggests that this compound can serve as a valuable starting material for similar bicyclic structures.

The synthesis of a quinuclidine (B89598) derivative would involve the reaction of this compound with a primary amine. The reaction likely proceeds through a series of intermolecular and intramolecular nucleophilic substitutions, ultimately leading to the formation of the rigid bicyclo[2.2.2]octane core with a nitrogen atom at one of the bridgehead positions.

Similarly, the synthesis of phosphabicyclo[2.2.2]octanes can be achieved by reacting this compound with a primary phosphine. The resulting phosphonium (B103445) salts can then undergo intramolecular cyclization to yield the desired bicyclic phosphine. These heterocyclic systems are of interest in medicinal chemistry and as ligands in coordination chemistry.

| Precursor | Reagent | Heterocyclic Product |

| This compound | Primary Amine (R-NH₂) | 4-(Substituted)-1-azabicyclo[2.2.2]octane (Quinuclidine derivative) |

| This compound | Primary Phosphine (R-PH₂) | 4-(Substituted)-1-phosphabicyclo[2.2.2]octane |

Branched and Dendrimeric Architectures

The tetrafunctionality of this compound makes it an excellent candidate to serve as a central core molecule for the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of dendrimers typically follows a divergent or convergent approach.

In a divergent synthesis starting from this compound as the generation 0 (G0) core, the four bromine atoms can be substituted by a monomer unit that contains more than one reactive group. For example, reaction with an excess of a triamine could lead to a first-generation (G1) dendrimer with eight terminal amine groups. Subsequent reactions with a suitable branching monomer would then lead to higher generations with an exponential increase in the number of terminal functional groups.

The structural similarity to pentaerythritol (B129877) tetrabromide, a known core molecule in dendrimer synthesis, further supports the potential of this compound in this field. The resulting dendrimers could find applications in areas such as drug delivery, catalysis, and materials science.

| Dendrimer Generation | Number of Terminal Groups | Potential Functional Group |

| G0 (Core) | 4 | Bromide (-Br) |

| G1 | 8 | Amine (-NH₂) |

| G2 | 16 | Amide (-CONH-R) |

| G3 | 32 | Ester (-COOR) |

Polymer Chemistry

In addition to its use in the synthesis of discrete molecules, this compound also holds promise as a versatile building block in polymer chemistry. Its four reactive sites allow it to function as a monomer in polymerization reactions or as a cross-linking agent to create polymer networks.

Utilization as Monomers in Polymerization Reactions (e.g., polyethers via nucleophilic substitution)

This compound can act as a tetrafunctional monomer in step-growth polymerization reactions. For example, in the presence of a difunctional nucleophile such as a diol or a bisphenol, it can undergo nucleophilic substitution reactions to form highly branched polyethers. The Williamson ether synthesis is a common method for the formation of such polymers.

The reaction of this compound with a diol, such as hydroquinone (B1673460) or bisphenol A, in the presence of a base would lead to the formation of a three-dimensional polyether network. The properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength, would be highly dependent on the nature of the diol used and the degree of cross-linking.

Cross-linking Agents for Polymer Networks

The tetrafunctionality of this compound makes it an effective cross-linking agent for various polymers. By introducing this molecule into a pre-existing polymer with nucleophilic side chains (e.g., polyvinyl alcohol, polyamines), covalent cross-links can be formed, leading to the creation of a robust polymer network.

The degree of cross-linking can be controlled by the amount of this compound added. This, in turn, influences the physical properties of the resulting material, such as its swelling behavior, elasticity, and thermal resistance. For example, its use as a cross-linker in hydrogel synthesis could lead to materials with tailored properties for applications in drug delivery or tissue engineering. The structural similarity to pentaerythritol-based cross-linking agents suggests its potential efficacy in forming stable and well-defined polymer networks.

| Polymer Type | Cross-linking Reaction | Resulting Material | Potential Application |

| Polyvinyl alcohol | Nucleophilic substitution with hydroxyl groups | Cross-linked hydrogel | Drug delivery, tissue engineering |

| Polyamine | Nucleophilic substitution with amine groups | Cross-linked thermoset | Adhesives, coatings |

| Polystyrene with nucleophilic groups | Friedel-Crafts alkylation or substitution | Cross-linked resin | Ion-exchange, catalysis support |

Incorporation into Polymer Backbones for Property Modulation

The tetrafunctional nature of this compound makes it a candidate for use as a monomer or cross-linking agent in polymer synthesis. By reacting with suitable co-monomers (e.g., diamines, diols, or dithiols), it can be incorporated into polymer backbones, such as polyethers, polyamines, or polythioethers. The high bromine content of the molecule can impart specific properties to the resulting materials.

The primary role of incorporating such polyhalogenated compounds is often to enhance flame retardancy. wikipedia.org The bromine atoms can act as radical traps during combustion, interrupting the chemical chain reactions of fire. Furthermore, the dense, compact structure originating from the central quaternary carbon atom can influence the physical properties of the polymer. Its incorporation could lead to increased rigidity, thermal stability, and chemical resistance in the final polymer. The ability to form a highly cross-linked network can result in materials with high durability and hardness, suitable for specialized industrial applications. libretexts.org

Table 1: Potential Property Modulation in Polymers by Incorporating this compound

| Property | Effect of Incorporation | Rationale |

| Flame Retardancy | Increased | High bromine content acts to quench combustion radicals. |

| Thermal Stability | Increased | The quaternary carbon center can create a rigid polymer network, increasing the energy required for thermal decomposition. |

| Chemical Resistance | Enhanced | The stable carbon-bromine bonds and potential for high cross-link density can reduce susceptibility to chemical attack. libretexts.org |

| Hardness/Rigidity | Increased | Acts as a cross-linking agent, leading to a more rigid three-dimensional polymer network. |

| Glass Transition Temp (Tg) | Increased | Cross-linking restricts polymer chain mobility, thereby raising the glass transition temperature. |

Building Blocks for Complex Chemical Synthesis

Alkyl halides are fundamental electrophilic reagents widely used for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules. nih.govenamine.net With four primary alkyl bromide functionalities, this compound serves as a powerful building block for constructing intricate molecular architectures.

Halogenated compounds are essential designer molecules in the pharmaceutical industry. nih.gov The structure of this compound is particularly suited for the synthesis of complex scaffolds, such as spirocycles or other polycyclic systems, which are of great interest in medicinal chemistry. Reaction with dinucleophiles, such as catechols, diamines, or amino alcohols, can lead to the formation of medium-sized heterocyclic rings, which are important components of many biologically active compounds. nih.gov

For instance, intramolecular cyclization reactions following initial substitutions could yield novel carbocyclic and heterocyclic frameworks. The unique spatial arrangement of the four bromoethyl arms could be exploited to create sterically hindered environments around a central core, a strategy sometimes used to enhance the selectivity or stability of drug candidates. researchgate.net

Table 2: Potential Heterocyclic Scaffolds from this compound

| Dinucleophile | Potential Heterocyclic Product Class | Significance in Medicinal Chemistry |

| Ethylenediamine | Diazaspiro compounds / Polycyclic diamines | Core structures in various therapeutic agents, including receptor antagonists and enzyme inhibitors. |

| Catechol (1,2-dihydroxybenzene) | Crown ether analogues / Spiro-dioxepanes | Used as ionophores, phase-transfer catalysts, and components of complex natural products. |

| Hydrazine | Polycyclic pyridazine (B1198779) derivatives | Precursors for a range of bioactive compounds with antimicrobial and antihypertensive properties. |

| Malononitrile | Spirocyclic carbocycles with cyano groups | Versatile intermediates for the synthesis of a wide array of more complex pharmaceutical targets. |

In agrochemical research, novel molecular scaffolds are continuously sought to develop new herbicides, pesticides, and fungicides. researchgate.net The polyhalogenated nature of this compound makes it a potential precursor for active agrochemical ingredients. unacademy.com Its derivatization could lead to compounds with tailored lipophilicity and metabolic stability, which are key parameters for effective agrochemicals.

In material science, this compound can be used to synthesize specialized molecules. For example, its reaction with aromatic thiols could produce materials with high refractive indices. Complete substitution with azide (B81097) or cyanide nucleophiles would yield high-energy materials or precursors to unique nitrogen-rich ligands for coordination chemistry. The high density imparted by the four bromine atoms also makes it a candidate for creating dense materials.

Directed Functionalization at Specific Bromine Centers

A significant challenge and opportunity in using this compound lies in controlling the reactivity of its four equivalent bromine centers. Achieving selective functionalization is key to unlocking its full potential as a versatile synthetic building block.

All four bromine atoms are on primary carbons, which generally favor SN2-type reactions. quora.comstackexchange.comwyzant.com The reactivity of these sites is chemically equivalent. Therefore, achieving selective monosubstitution is a significant synthetic challenge that relies heavily on controlling reaction stoichiometry and conditions. By using a limited amount of a nucleophile (one equivalent or less), a statistical mixture of mono-, di-, tri-, and tetra-substituted products, along with unreacted starting material, is expected. Careful reaction monitoring and purification would be essential to isolate the desired monosubstituted product.

Conversely, multi-substitution can be readily achieved by using a stoichiometric excess of the nucleophile. Complete substitution to yield a tetra-substituted product would be the expected outcome under these conditions. Partial multi-substitution (e.g., selective disubstitution) would face similar statistical challenges as monosubstitution.

Table 3: Predicted Product Distribution in Nucleophilic Substitution Reactions

| Molar Ratio (Nucleophile : Substrate) | Expected Major Product(s) | Synthetic Utility |

| < 1 : 1 | Mixture of unreacted, mono-, and di-substituted products | Isolation of mono-substituted product for subsequent, different functionalization. |

| ~ 2 : 1 | Mixture dominated by di- and tri-substituted products | Potential for creating symmetrically di-functionalized scaffolds. |

| ≥ 4 : 1 | Tetra-substituted product | Creation of fully functionalized, symmetrical molecules. |

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others. bham.ac.ukjocpr.com While typically applied to functional groups like alcohols or amines, the concept can be adapted to differentiate the reactive sites of this compound. This would involve a multi-step process where the bromine atoms are converted into different functionalities with distinct reactivities.

A hypothetical orthogonal strategy could involve:

Initial Substitution: Reacting the starting material with two equivalents of a nucleophile that itself contains a protected functional group (e.g., a protected thiol).

Modification of Remaining Sites: The two remaining C-Br bonds could then be reacted with a different nucleophile.

Deprotection: In the final step, the protecting group on the first nucleophile is removed, revealing the initial functional group.

This approach allows for the synthesis of complex, unsymmetrical molecules from a symmetrical starting material. Another strategy could involve converting two of the bromide groups to a more reactive halide, such as iodide, via a Finkelstein reaction. The resulting dibromo-diiodo intermediate would have two sites of enhanced reactivity, allowing for selective reaction at the C-I bonds while the C-Br bonds remain intact under specific conditions.

Table 4: Hypothetical Orthogonal Functionalization Strategy

| Step | Reaction | Reagents | Intermediate/Product |

| 1. Initial Substitution | Selective di-iodination (Finkelstein reaction) | 2 eq. Sodium Iodide (NaI) in Acetone (B3395972) | 1,5-Dibromo-3,3-bis(2-iodoethyl)pentane |

| 2. First Functionalization | Substitution at the more reactive C-I centers | 2 eq. Nucleophile A (e.g., Sodium Azide) | 1,5-Dibromo-3,3-bis(2-azidoethyl)pentane |

| 3. Second Functionalization | Substitution at the remaining C-Br centers | 2 eq. Nucleophile B (e.g., Sodium Cyanide) | 1,5-Dicyano-3,3-bis(2-azidoethyl)pentane |

This step-wise approach, leveraging differential reactivity, embodies the principles of orthogonal synthesis to build molecular complexity in a controlled manner. fiveable.menih.gov

Spectroscopic and Structural Characterization Techniques for 1,5 Dibromo 3,3 Bis 2 Bromoethyl Pentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule with the complexity of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their neighboring protons. In the case of this compound, the highly symmetrical structure would lead to a relatively simple ¹H NMR spectrum.

Due to the C2 symmetry of the molecule, the four bromoethyl groups are chemically equivalent. Within each bromoethyl group, the two methylene (B1212753) groups (-CH₂-) are distinct. The protons on the carbon adjacent to the quaternary carbon (C1' and C1'') would appear as one signal, and the protons on the carbon bearing the bromine atom (C2' and C2'') would appear as another. Both signals would be expected to be triplets due to coupling with the adjacent methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂ -C(CH₂CH₂Br)₂ | ~1.8-2.2 | t |

Note: These are predicted values based on standard chemical shift increments. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, four distinct carbon signals would be expected, corresponding to the quaternary carbon, the two methylene carbons of the bromoethyl groups, and the terminal methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Carbon (-C -(CH₂CH₂Br)₄) | ~45-55 |

| Methylene Carbon (-C H₂-C(CH₂CH₂Br)₂) | ~35-45 |

Note: These are predicted values based on standard chemical shift increments. Actual experimental values may vary.

For unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for more complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. In the COSY spectrum of this compound, a cross-peak would be observed between the signals of the two different methylene groups of the bromoethyl chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the definitive assignment of the proton signals to their corresponding carbon signals.

When this compound is used as a precursor to synthesize phosphorus-containing derivatives, such as phosphonium (B103445) salts, ³¹P NMR spectroscopy becomes a crucial analytical tool. The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom.

For instance, the reaction of this compound with a phosphine, such as triphenylphosphine, would result in the formation of a tetraphosphonium salt. The ³¹P NMR spectrum of such a derivative would be expected to show a single signal, confirming the formation of a single phosphorus-containing species. The chemical shift of this signal would be indicative of the formation of a quaternary phosphonium salt.

Table 3: Representative ³¹P NMR Chemical Shifts for Alkyltriphenylphosphonium Bromides

| Compound | Chemical Shift (δ, ppm) |

|---|---|

| (3-bromopropyl)triphenylphosphonium bromide | 24.20 |

Note: Data is for illustrative purposes to show typical chemical shift ranges for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, which causes the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule.

For this compound, the molecular ion peak ([M]⁺) would be expected, although it may be weak due to the facile fragmentation of the polyhalogenated structure. The presence of bromine would be readily identified by the characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

The fragmentation of the molecular ion would likely proceed through the loss of bromine radicals (•Br) and bromoethyl radicals (•CH₂CH₂Br). Key fragmentation pathways would include:

Loss of a bromine atom: [M - Br]⁺

Loss of a bromoethyl group: [M - CH₂CH₂Br]⁺

Cleavage of C-C bonds in the pentane (B18724) backbone.

The analysis of the isotopic patterns of the fragment ions would be crucial in determining the number of bromine atoms in each fragment.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [C₉H₁₆Br₄]⁺ | Molecular Ion |

| [C₉H₁₆Br₃]⁺ | Loss of a Bromine atom |

| [C₇H₁₁Br₃]⁺ | Loss of a Bromoethyl radical |

Note: The m/z values for these fragments would show characteristic isotopic patterns due to the presence of multiple bromine atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high precision. For this compound (C₉H₁₆Br₄), HRMS provides an experimental mass-to-charge ratio (m/z) that can be compared to a theoretically calculated exact mass. nih.gov

The presence of four bromine atoms in the molecule creates a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). youtube.com This results in a distinctive cluster of peaks in the mass spectrum for the molecular ion, with the relative intensities of the peaks following a binomial distribution. This pattern is a powerful diagnostic feature for identifying bromine-containing compounds. chromatographyonline.com The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, and ⁷⁹Br), for C₉H₁₆Br₄ is 439.79855 Da. nih.gov HRMS instruments can resolve these isotopic peaks, and the measured mass can confirm the molecular formula with a high degree of confidence.

| Property | Value |

| Molecular Formula | C₉H₁₆Br₄ |

| Average Mass | 443.84 g/mol |

| Monoisotopic Mass | 439.79855 Da |

| Calculated Exact Mass (M) | 439.79855 (for C₉H₁₆⁷⁹Br₄) |

| M+2 Isotopologue Mass | 441.7965 (for C₉H₁₆⁷⁹Br₃⁸¹Br₁) |

| M+4 Isotopologue Mass | 443.7944 (for C₉H₁₆⁷⁹Br₂⁸¹Br₂) |

| M+6 Isotopologue Mass | 445.7924 (for C₉H₁₆⁷⁹Br₁⁸¹Br₃) |

| M+8 Isotopologue Mass | 447.7903 (for C₉H₁₆⁸¹Br₄) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures, allowing for the separation, identification, and quantification of individual components. libretexts.org

In the context of this compound, LC-MS could be used to analyze its purity, identify any synthetic byproducts, or study its degradation products. A reversed-phase HPLC column would likely be used to separate the nonpolar compound from more polar impurities. The eluent would be directed into the mass spectrometer, where detection could be performed in several ways. A full scan would reveal the characteristic isotopic cluster of the molecular ion. Alternatively, selected ion monitoring (SIM) could be used for enhanced sensitivity and specificity by targeting the specific m/z values of the expected isotopologues of the compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. uni-siegen.de These methods are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational energies of their chemical bonds. ksu.edu.sa

Vibrational Analysis for Functional Group Identification

For this compound, the key functional groups are the alkane backbone (C-C and C-H bonds) and the carbon-bromine (C-Br) bonds.

C-H vibrations : The spectra would be dominated by C-H stretching vibrations, typically appearing in the 2850-3000 cm⁻¹ region. libretexts.org C-H bending vibrations for the methylene (-CH₂-) groups are also expected around 1400-1470 cm⁻¹. libretexts.org

C-Br vibrations : The C-Br stretching vibrations are particularly diagnostic for this molecule. These bonds are expected to produce strong absorptions in the far-infrared or "fingerprint" region of the spectrum, typically between 690 cm⁻¹ and 515 cm⁻¹. The presence of multiple C-Br bonds would likely result in several bands in this region.

While IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, Raman spectroscopy is often complementary to IR, providing information on symmetric vibrations that may be weak or absent in the IR spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C-H Bend (Methylene) | 1400 - 1470 |

| C-Br Stretch | 515 - 690 |

X-ray Diffraction (XRD) Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For this compound, a single-crystal XRD experiment would involve irradiating a suitable crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms (except hydrogen, which is often difficult to locate) can be determined with high precision. This analysis yields the definitive connectivity and solid-state structure of the molecule. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database.

Conformational Analysis in Crystalline State

The data from single-crystal XRD allows for a detailed conformational analysis of the molecule as it exists in the crystal lattice. maricopa.edu For an acyclic, flexible molecule like this compound, this involves determining the torsion (or dihedral) angles around all the C-C single bonds. libretexts.orgyoutube.com The analysis reveals how the four bromoethyl "arms" are oriented relative to each other and the central pentane core. This specific arrangement is the result of minimizing steric hindrance and optimizing intermolecular packing forces within the crystal. The observed conformation represents a low-energy state for the molecule in the solid phase, providing critical insight into its steric properties and potential intermolecular interactions.

| Structural Parameter | Information Provided by XRD |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise position of each atom in the unit cell |

| Bond Lengths | Internuclear distances (e.g., C-C, C-H, C-Br) |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, H-C-H) |

| Torsion Angles | Dihedral angles defining the molecular conformation |

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a suite of powerful analytical techniques used to separate, identify, and quantify components in a mixture. For a highly functionalized, non-volatile molecule like this compound, different chromatographic approaches are employed to assess its purity and to characterize the macromolecules it may form.

Gas Chromatography (GC) is a premier technique for assessing the purity of volatile and semi-volatile compounds. For high-boiling point halogenated molecules such as this compound, specific GC configurations are required for accurate analysis. The technique is instrumental in monitoring the progress of its synthesis, allowing for the detection of starting materials, intermediates, and byproducts.

Due to the presence of four bromine atoms, an Electron Capture Detector (ECD) is exceptionally well-suited for this analysis. The ECD offers high sensitivity and selectivity for electrophilic compounds like polybrominated alkanes, enabling the detection of trace-level impurities. gcms.cztdi-bi.com A typical analysis involves injecting a dilute solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column walls. A temperature-programmed oven is essential to ensure the elution of high-boiling point compounds in a reasonable timeframe. tdi-bi.comlabrulez.com

Key GC-ECD Parameters:

Column: A low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often used for separating halogenated hydrocarbons. tdi-bi.com These columns provide good thermal stability and resolution.

Injection: A splitless injection mode is preferred to transfer the maximum amount of analyte onto the column, which is crucial for trace impurity analysis. tdi-bi.com A high injector temperature is necessary to ensure complete vaporization without causing thermal degradation.

Oven Program: A gradient temperature program is employed, starting at a moderate temperature to separate any volatile impurities and ramping up to a high final temperature to elute the main compound and any heavier byproducts.

Detector: The ECD is highly sensitive to the bromine atoms, making it the detector of choice. gcms.czresearchgate.net It requires a makeup gas, typically nitrogen or an argon-methane mixture. gcms.cz

Table 1: Representative GC-ECD Conditions for Purity Analysis of this compound

| Parameter | Value |

| Instrument | Gas Chromatograph with Electron Capture Detector (GC-ECD) |

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Splitless Mode, Temperature: 280°C |

| Carrier Gas | Helium, Constant Flow: 1.2 mL/min |

| Oven Program | Initial: 150°C (hold 2 min), Ramp: 15°C/min to 300°C, Final Hold: 10 min |

| Detector | ECD, Temperature: 320°C |

| Makeup Gas | Nitrogen, Flow Rate: 30 mL/min |

| Sample Preparation | 10 µg/mL in Isooctane |

| Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for compounds that are not sufficiently volatile or are thermally labile. While this compound can be analyzed by GC, HPLC offers an alternative method for purity verification, especially for identifying non-volatile impurities.

A significant challenge for analyzing this compound by HPLC is the lack of a strong ultraviolet (UV) chromophore, rendering standard UV detectors less effective. veeprho.com To overcome this, a universal detector such as a Refractive Index (RI) detector can be employed. tandfonline.comlcms.cz An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. chromatographyonline.com This approach is suitable for isocratic separations where the mobile phase composition remains constant. scioninstruments.com

Reversed-phase HPLC is a common mode for separating non-polar to moderately polar compounds. A C18 (ODS) column is typically used, where separation is based on the hydrophobic partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. tandfonline.com

Key HPLC-RI Parameters:

Column: A C18 stationary phase with a standard particle size (e.g., 5 µm) provides good efficiency and resolving power for small molecules.

Mobile Phase: A mixture of organic solvent (like acetonitrile (B52724) or methanol) and water is used. The ratio is optimized to achieve adequate retention and separation. The separation must be isocratic due to the nature of RI detection. chromatographyonline.com

Detector: An RI detector is essential for detecting non-UV-absorbing analytes. The detector and column must be thermostatted to minimize baseline drift, as refractive index is highly sensitive to temperature changes. chromatographyonline.com

Table 2: Illustrative HPLC-RI Conditions for Purity Assessment of this compound

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph with Refractive Index Detector (HPLC-RI) |

| Column | C18 (ODS), 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic: Acetonitrile/Water (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detector | Refractive Index (RI) Detector, Cell Temperature: 35°C |

| Sample Preparation | 1 mg/mL in Acetonitrile |

| Injection Volume | 20 µL |

When this compound is used as a monomer or cross-linking agent to synthesize polymeric materials, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the resulting polymer's molecular weight distribution. wikipedia.orglcms.cz

GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org A dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains permeate the pores to varying extents and elute later. This process effectively sorts the polymer molecules by size. slideshare.net

The system is calibrated using a series of well-characterized polymer standards (e.g., polystyrene) of narrow molecular weight distribution. wikipedia.org This calibration curve relates elution volume to molecular weight, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. lcms.cz

Key GPC Parameters:

Columns: A set of GPC columns with a range of pore sizes is used to cover a broad molecular weight range. Polystyrene-divinylbenzene (PS-DVB) is a common column packing material. lcms.cz

Mobile Phase: Tetrahydrofuran (THF) is a widely used solvent for a variety of polymers and is suitable for this analysis. ucsb.eduazom.com

Detector: A differential RI detector is the most common detector in GPC as its response is proportional to the concentration of the polymer. nih.gov

Calibration: Narrow polystyrene standards are used to generate a calibration curve for determining relative molecular weights.

Table 3: Typical GPC Conditions for the Analysis of a Polymer Derived from this compound

| Parameter | Value |

| Instrument | Gel Permeation Chromatography System with RI Detector |

| Columns | 2 x PS-DVB Mixed-Bed Columns (e.g., 300 x 7.5 mm) |

| Mobile Phase/Eluent | Tetrahydrofuran (THF), HPLC Grade |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | Differential Refractive Index (RI) Detector |

| Sample Preparation | Polymer dissolved in THF at 2 mg/mL, filtered through a 0.45 µm filter |

| Injection Volume | 100 µL |

| Calibration | Narrow Polystyrene Standards (ranging from 500 to 2,000,000 g/mol ) |

Theoretical and Computational Chemistry Approaches to 1,5 Dibromo 3,3 Bis 2 Bromoethyl Pentane

Quantum Chemical Calculations

Quantum chemical methods, grounded in the principles of quantum mechanics, offer a detailed description of the electronic behavior within a molecule. These calculations can predict a wide range of properties, from bond characteristics to spectroscopic features.

Electronic Structure and Bonding Analysis

The electronic structure of 1,5-Dibromo-3,3-bis(2-bromoethyl)pentane is fundamentally that of a saturated alkane framework, significantly perturbed by the presence of four electronegative bromine atoms. A quantum chemical analysis, typically employing Density Functional Theory (DFT), would reveal a notable polarization of the carbon-bromine (C-Br) bonds. The high electronegativity of bromine induces a partial positive charge (δ+) on the attached carbon atoms and a partial negative charge (δ-) on the bromine atoms.